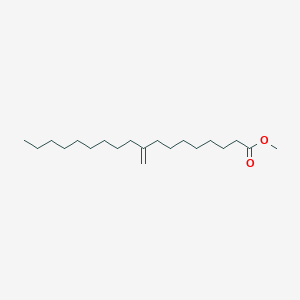Methyl 9-methylideneoctadecanoate
CAS No.: 37714-89-9
Cat. No.: VC19644014
Molecular Formula: C20H38O2
Molecular Weight: 310.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 37714-89-9 |
|---|---|
| Molecular Formula | C20H38O2 |
| Molecular Weight | 310.5 g/mol |
| IUPAC Name | methyl 9-methylideneoctadecanoate |
| Standard InChI | InChI=1S/C20H38O2/c1-4-5-6-7-8-10-13-16-19(2)17-14-11-9-12-15-18-20(21)22-3/h2,4-18H2,1,3H3 |
| Standard InChI Key | FMWHQFYQWRCNHK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCC(=C)CCCCCCCC(=O)OC |
Introduction
Chemical Structure and Nomenclature
Methyl 9-methylideneoctadecanoate (CHO) is an unsaturated fatty acid methyl ester. Its IUPAC name derives from the octadecanoic acid (stearic acid) backbone, modified by a methylidene group at carbon 9. The structure can be represented as:
Key features include:
-
Molecular weight: 296.5 g/mol (calculated).
-
Functional groups: A methyl ester at the terminal carboxyl group and a methylidene substituent at C9.
-
Stereochemistry: The methylidene group introduces a double bond, conferring rigidity and influencing reactivity .
Synthesis and Biosynthetic Pathways
Chemical Synthesis
While no direct synthesis methods are documented in the provided sources, analogous compounds like methyl 9-decenoate (CHO) and methyl 9-methyldecanoate (CHO) suggest viable routes :
-
Esterification: Reaction of 9-methylideneoctadecanoic acid with methanol under acid catalysis.
-
Olefin Metathesis: Cross-metathesis of unsaturated fatty acids with methyl acrylate, as seen in the production of trans-9-octadecenoic acid methyl ester .
Biosynthetic Context
The MetaCyc pathway for 10-methylstearate biosynthesis (PWY-8172) in Mycobacterium tuberculosis and related bacteria highlights enzymatic methylation as a key step . Although this pathway targets 10-methylstearate, the involvement of methyltransferases (e.g., BfaA/BfaB) suggests potential mechanisms for introducing methylidene groups in fatty acid chains. Key enzymatic steps include:
-
Methylation: Transfer of a methyl group from S-adenosylmethionine (SAM) to a fatty acid substrate.
-
Reduction: Conversion of intermediates via FAD-dependent oxidoreductases .
Physicochemical Properties
Data from structurally similar esters provide insights:
Applications in Material Science
The patent US20100210745A1 describes enzymatic repair of polymeric materials using esterases and hydrolases . Methyl 9-methylideneoctadecanoate could serve as:
-
Self-Healing Agent: Incorporation into coatings or composites, where enzymatic cleavage/re-formation of ester bonds repairs microcracks .
-
Plasticizer: Enhances flexibility in polyesters or polyurethanes due to its long hydrophobic chain .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The 13C NMR spectrum of cyclopropaneoctanoic acid methyl ester (SpectraBase ID: 98gL3FYBp3D) provides a template for analysis :
-
δ 170–175 ppm: Ester carbonyl (C=O).
-
δ 110–125 ppm: Methylidene (CH=) carbons.
Gas Chromatography-Mass Spectrometry (GC-MS)
Methyl 9-decenoate elutes at a retention index (RI) of 1316 on a CP Sil 8 CB column , suggesting similar behavior for methyl 9-methylideneoctadecanoate. Key fragmentation patterns would include:
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume